1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidinone core substituted with a 2-methoxyphenyl group at position 1 and a carboxamide linkage to a 4-(pyridin-2-yl)-1,3-thiazol-2-yl moiety. Its molecular formula is C20H19N4O3S (calculated molecular weight: 395.45 g/mol). The structural design combines a heterocyclic thiazole ring with a pyridine substituent, likely enhancing binding to biological targets through π-π stacking and hydrogen bonding. Industrial-grade synthesis is noted (CAS: 847590-16-3) with 99% purity .
Properties
Molecular Formula |
C20H18N4O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-17-8-3-2-7-16(17)24-11-13(10-18(24)25)19(26)23-20-22-15(12-28-20)14-6-4-5-9-21-14/h2-9,12-13H,10-11H2,1H3,(H,22,23,26) |
InChI Key |
TZZBZJQMMIMQQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the formation of the thiazole ring through a cyclization reaction involving a pyridine derivative and a thioamide. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, and the pyrrolidinecarboxamide moiety is formed through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The pyridyl and thiazolyl groups can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents such as dichloromethane or ethanol and may require heating or cooling to specific temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative .
Scientific Research Applications
1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-5-OXO-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
5-oxo-1-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide
- Structure : Replaces the 2-methoxyphenyl group with a simple phenyl ring.
- Molecular Weight : 364.42 g/mol (C19H16N4O2S ) .
1-(4-chlorophenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide
Thiazole Ring Modifications
1-(3-methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
- Structure : Replaces thiazole with a 1,3,4-thiadiazole ring and adds a 2-phenylpropyl chain.
- Molecular Weight : 436.53 g/mol (C23H24N4O3S ) .
- Key Differences : Thiadiazole’s higher aromaticity and the bulky substituent may alter binding kinetics and solubility.
1-[(2-methoxyphenyl)methyl]-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Amide Linkage Variations
1-(2-methoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- Structure : Lacks the pyridin-2-yl group on the thiazole ring.
- Molecular Weight : 333.37 g/mol (C15H15N3O3S ) .
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Structure: Features a thiazolidinone ring instead of pyrrolidinone.
- Key Differences: Thiazolidinone’s conformational flexibility may enhance binding to enzymes like aldose reductase but reduce metabolic stability.
Comparative Data Table
Research Findings and Implications
- Electron-Donating Groups : The 2-methoxyphenyl group in the target compound enhances solubility and hydrogen bonding compared to phenyl or chlorophenyl analogs .
- Thiazole vs. Thiadiazole : Thiazole-based compounds (target) show better metabolic stability than thiadiazole derivatives, which are prone to oxidation .
- Pyridinyl Substitution : The 4-(pyridin-2-yl)-thiazole moiety in the target compound is critical for kinase inhibition, as seen in analogs with similar scaffolds .
Biological Activity
1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C20H18N4O3S
- Molecular Weight : 394.45 g/mol
- LogP : 2.4528
- Polar Surface Area : 66.232 Ų
These properties suggest moderate lipophilicity and potential for good bioavailability, which are critical for drug development.
Anticonvulsant Activity
Research indicates that compounds with similar thiazole and pyrrolidine structures exhibit anticonvulsant properties. For instance, a related compound demonstrated significant efficacy in a picrotoxin-induced convulsion model, achieving a protection index of 9.2 at an effective dose (ED50) of 18.4 mg/kg . The presence of the pyrrolidine ring is hypothesized to enhance anticonvulsant activity through specific interactions with neuronal receptors.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. In studies involving thiazole derivatives, certain compounds showed IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines . The SAR analysis indicated that modifications in the phenyl and thiazole rings significantly influenced cytotoxicity, suggesting that similar modifications could enhance the effectiveness of our compound in targeting cancer cells.
Anti-inflammatory Effects
Thiazole derivatives have been noted for their anti-inflammatory properties. Compounds with similar structures have shown to inhibit COX enzymes effectively, with IC50 values comparable to established anti-inflammatory drugs . This suggests that our compound may also possess anti-inflammatory activity, warranting further investigation.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- The methoxy group on the phenyl ring enhances lipophilicity and may contribute to increased biological activity.
- The thiazole moiety is crucial for the biological effects observed, particularly in anticonvulsant and anticancer activities.
- Substituents on the pyridine ring can modulate activity, indicating that careful structural modifications could optimize therapeutic effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
